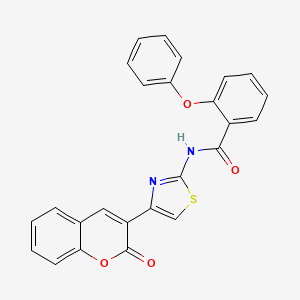
N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-phenoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-phenoxybenzamide is a complex organic compound that integrates coumarin, thiazole, and benzamide moieties. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, pharmacology, and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-phenoxybenzamide typically involves multi-step reactions. One common method includes the condensation of 3-(2-bromoacetyl)-2H-chromen-2-one with thiosemicarbazide to form a thiazole ring, followed by coupling with 2-phenoxybenzoyl chloride under basic conditions . The reaction conditions often involve the use of solvents like DMF (dimethylformamide) and catalysts such as acetic acid .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as one-pot synthesis and the use of environmentally benign solvents, are often employed to enhance yield and reduce waste .
化学反応の分析
Types of Reactions
N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-phenoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the thiazole ring or the coumarin moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .
科学的研究の応用
N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-phenoxybenzamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its anticancer, antimicrobial, and antioxidant properties.
Industry: Utilized in the development of new materials with specific optical and electronic properties.
作用機序
The mechanism of action of N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-phenoxybenzamide involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. It also interacts with cellular pathways involved in oxidative stress and apoptosis, contributing to its anticancer and antioxidant activities.
類似化合物との比較
Similar Compounds
- N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)furan-2-carboxamide
- N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)thiophene-2-carboxamide
- N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)naphthalene-2-sulphonamide
Uniqueness
N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-phenoxybenzamide is unique due to its specific combination of coumarin, thiazole, and benzamide moieties, which confer a distinct set of biological activities and chemical properties. This uniqueness makes it a valuable compound for various research and industrial applications .
生物活性
N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-phenoxybenzamide is a compound that has garnered attention due to its potential biological activities, particularly in the context of neurodegenerative diseases and cancer. This article explores the synthesis, biological evaluation, and mechanisms of action of this compound based on diverse research findings.
Synthesis
The synthesis of this compound typically involves the condensation of 2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acetonitrile with various aromatic aldehydes, utilizing methods such as triphenylphosphine-catalyzed Knoevenagel condensation. The resulting compounds are characterized using techniques like IR, NMR, and mass spectrometry .
Acetylcholinesterase Inhibition
Compounds with a coumarin core, including those similar to this compound, have demonstrated significant acetylcholinesterase (AChE) inhibitory activity. This activity is crucial for potential therapeutic applications in Alzheimer's disease, where AChE inhibitors help increase acetylcholine levels in the brain. For instance, a related compound exhibited an IC50 value of 2.7 µM against AChE, indicating strong inhibitory potential .
Anticancer Activity
Research has indicated that coumarin derivatives possess anticancer properties. The thiazole moiety enhances the biological activity of these compounds, making them promising candidates for cancer treatment. Studies have shown that certain derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways and the modulation of cell cycle progression .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound's structure allows it to effectively bind to target enzymes like AChE and potentially others involved in cancer pathways.
- Molecular Docking Studies : Computational studies have elucidated the binding interactions between this compound and its targets, providing insights into its efficacy and stability when interacting with biological molecules .
- Cellular Effects : In vitro studies reveal that this compound can affect cellular processes such as apoptosis and proliferation in cancer cells, further supporting its therapeutic potential.
Case Studies
Several studies highlight the effectiveness of coumarin-thiazole hybrids in various biological assays:
-
Study on AChE Inhibition : In vitro assays demonstrated that derivatives similar to this compound significantly inhibited AChE activity, suggesting potential for Alzheimer's treatment .
Compound IC50 (µM) Target 3i 2.7 AChE 4x 0.027 MAO-B - Anticancer Activity : A study assessed the cytotoxic effects of various coumarin derivatives on different cancer cell lines, showing promising results for compounds containing thiazole groups .
特性
IUPAC Name |
N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]-2-phenoxybenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H16N2O4S/c28-23(18-11-5-7-13-22(18)30-17-9-2-1-3-10-17)27-25-26-20(15-32-25)19-14-16-8-4-6-12-21(16)31-24(19)29/h1-15H,(H,26,27,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVYUPMWPXKGOAK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2C(=O)NC3=NC(=CS3)C4=CC5=CC=CC=C5OC4=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H16N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














